
二氯双(二叔丁基苯基膦)钯(II)
描述
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a compound with the empirical formula C28H46Cl2P2Pd and a molecular weight of 621.94 . It is used as an effective catalyst for cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) can be represented by the SMILES stringCl[Pd]Cl.CC(C)(C)P(c1ccccc1)C(C)(C)C.CC(C)(C)P(c2ccccc2)C(C)(C)C . The InChI representation is 1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 . Chemical Reactions Analysis
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling with aryl halides including 5- and 6-membered heteroaryl chlorides . It is also used in other types of coupling reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a solid substance . It has a melting point of 260-264 °C (decomposition) .科学研究应用
Buchwald-Hartwig Cross Coupling Reaction
This reaction forms carbon-nitrogen bonds and is essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Dichlorobis(di-tert-butylphenylphosphine)palladium(II) facilitates the coupling of aryl halides with amines, producing arylamines which are building blocks for many biologically active compounds .
Suzuki-Miyaura Coupling
In this application, the catalyst is used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates. This reaction is widely employed in the synthesis of complex organic compounds, including natural products, pharmaceuticals, and polymers .
Stille Coupling
Stille coupling involves the formation of carbon-carbon bonds between organostannanes and organic electrophiles. The catalyst’s role is crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical industry, where it helps create structurally diverse libraries of compounds .
Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. With the help of Dichlorobis(di-tert-butylphenylphosphine)palladium(II), this coupling is pivotal in constructing poly-ynes and enynes, which are valuable in materials science and pharmaceutical research .
Negishi Coupling
Negishi coupling is another powerful tool for forming carbon-carbon bonds, utilizing organozinc reagents and organic halides. The catalyst is instrumental in this reaction, enabling the synthesis of complex organic molecules with high precision and efficiency .
Heck Reaction
The Heck reaction is employed to form carbon-carbon bonds between alkenes and aryl or vinyl halides. This palladium-catalyzed reaction is fundamental in creating complex molecules, particularly in the development of new materials and active pharmaceutical ingredients .
Hiyama Coupling
In Hiyama coupling, the catalyst is used to join organosilanes with aryl or vinyl halides, forming carbon-carbon bonds. This reaction is significant in the synthesis of biaryls, which are common structures in pharmaceuticals and agrochemicals .
Cross-Couplings in Material Science
Beyond pharmaceutical applications, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is also used in material science. It catalyzes reactions that are crucial in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
作用机制
Target of Action
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is primarily used as a catalyst in various cross-coupling reactions . Its primary targets are the reactants in these reactions, which it helps to combine into a single product.
Mode of Action
As a catalyst, Dichlorobis(di-tert-butylphenylphosphine)palladium(II) facilitates the cross-coupling reactions by providing a platform for the reactants to interact
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These pathways are crucial for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis.
Result of Action
The result of Dichlorobis(di-tert-butylphenylphosphine)palladium(II)'s action is the successful completion of the cross-coupling reactions it catalyzes . It enables the formation of complex organic compounds from simpler reactants.
属性
IUPAC Name |
ditert-butyl(phenyl)phosphane;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23P.2ClH.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;;;/h2*7-11H,1-6H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNRAWADYXIGHE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46Cl2P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) | |
CAS RN |
34409-44-4 | |
| Record name | Dichlorobis[(di-tert-butyl)phenylphosphine]palladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dichlorobis(di-tert-butylphenylphosphine)palladium(II) in the synthesis of substituted tetracyclines?
A: Dichlorobis(di-tert-butylphenylphosphine)palladium(II) acts as a catalyst in a key step of the synthesis process described in the paper []. This step involves reacting a tetracycline reactive intermediate with carbon monoxide, a silane, and a base in the presence of the palladium catalyst and a phosphine ligand. This reaction introduces a carboxaldehyde group onto the tetracycline scaffold. The palladium catalyst facilitates the formation of a new carbon-carbon bond, ultimately leading to the desired substituted tetracycline compound.
Q2: Are there other palladium catalysts that can be used for this type of reaction?
A: Yes, the research paper also mentions the use of Bis(diphenylphosphinophenyl)ether palladium(II) chloride, or PdCl2(DPEPhos), as an alternative palladium catalyst for this reaction []. The choice of catalyst can influence reaction rate, yield, and selectivity. Further research may be needed to determine the optimal catalyst for specific substituted tetracycline targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
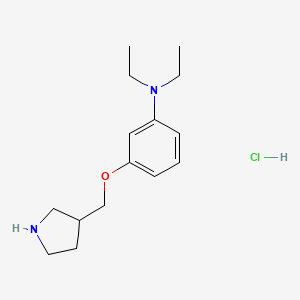


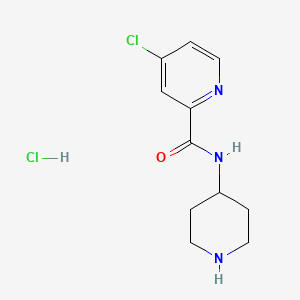
![4-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426391.png)
![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)


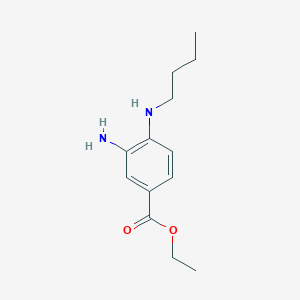
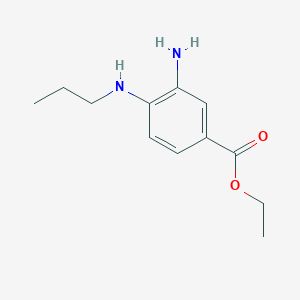
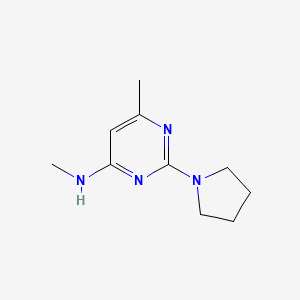
![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)